molecular formula C7H11N3 B13674833 4,5-Dimethylpyridine-2,3-diamine

4,5-Dimethylpyridine-2,3-diamine

Cat. No.: B13674833
M. Wt: 137.18 g/mol
InChI Key: SVGRLEGUHJDSOO-UHFFFAOYSA-N
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Description

4,5-Dimethylpyridine-2,3-diamine (CAS 1781805-09-1) is an organic compound belonging to the class of aminopyridines and derivatives . With a molecular formula of C7H11N3 and a molecular weight of 137.18 g/mol, this compound is a valuable building block in synthetic and medicinal chemistry . It is a weakly basic solid that requires cold-chain transportation and storage at 2-8°C to maintain stability . Aminopyridines are important intermediates with many applications in the chemical industry and are in great demand as synthons for pharmaceutical products . Specifically, pyridine-2,3-diamine motifs serve as key starting materials for the production of fused heterocyclic systems, such as imidazo[1,2-a]pyridines, which are scaffolds found in compounds with significant biological activities, including antiviral, immunosuppressive, and antibacterial agents . Furthermore, ring-substituted diaminopyridines are useful building blocks for macrocycles, polymers, agrochemicals, dyes, and pharmacologically potent molecules . They also serve as valuable precursors for the design of tridentate ligands in coordination and organometallic chemistry . This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. References: • BLD Pharmatech, Product Information for this compound . • Cannabis Database Compound Card for this compound . • Š. L. et al., "Oxyfunctionalization of pyridine derivatives..." . • M. Spina et al., "2,6-Diamination of substituted pyridines..." .

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

4,5-dimethylpyridine-2,3-diamine

InChI

InChI=1S/C7H11N3/c1-4-3-10-7(9)6(8)5(4)2/h3H,8H2,1-2H3,(H2,9,10)

InChI Key

SVGRLEGUHJDSOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=C1C)N)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The most common approach to synthesize diamino-pyridine derivatives involves the catalytic hydrogenation of dinitro-pyridine precursors. This method allows for the selective reduction of nitro groups to amino groups under controlled conditions.

Catalytic Hydrogenation of Dinitro Precursors

A key method involves dissolving 2,3-dinitro substituted pyridine derivatives in an organic solvent, followed by catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. This process reduces the nitro groups at positions 2 and 3 to amino groups, yielding the desired diamino compound.

Reaction Conditions and Solvents
  • Organic solvents : Methylene dichloride, benzene, and toluene have been reported as effective solvents for dissolving dinitro precursors and facilitating hydrogenation.
  • Catalyst : Palladium on carbon (Pd/C) is commonly used.
  • Temperature : The reaction is typically carried out at 50-60 °C.
  • Reaction time : Between 1 and 2 hours is sufficient for complete reduction.
  • Hydrogen introduction : Continuous hydrogen gas flow is maintained during the reaction.
Workup and Purification
  • Filtration to remove Pd/C catalyst, with care to prevent clogging of filter pores.
  • Multiple extractions (typically three times) to isolate the product.
  • Reduced pressure distillation or vacuum rotary evaporation to obtain pure 2,3-diamino pyridine derivatives.

This method is noted for its short reaction time, energy efficiency, reduced safety risks, and cost-effectiveness, while producing high-purity diamino pyridine compounds suitable for further applications.

Detailed Preparation Procedure (Adapted from Patent CN103664762A)

Step Description Conditions Notes
1 Dissolve 4,5-dimethyl-2,3-dinitropyridine in organic solvent (e.g., methylene dichloride or toluene) Room temperature to 50-60 °C Ensure complete dissolution
2 Add Pd/C catalyst and stir continuously 50-60 °C Catalyst loading typically 5-10 wt% relative to substrate
3 Introduce hydrogen gas under atmospheric or slight pressure 1-2 hours Maintain stirring and temperature
4 Filter reaction mixture to remove catalyst Ambient temperature Prevent filter clogging by careful filtration
5 Extract product three times with suitable solvent Ambient temperature Ensures removal of impurities
6 Concentrate filtrate under reduced pressure <60 °C Obtain pure 4,5-dimethylpyridine-2,3-diamine

This procedure yields high-purity diamino compound with minimized side reactions and environmental impact.

Comparative Data Table of Key Preparation Parameters

Parameter Catalytic Hydrogenation Method Alternative Methods (e.g., Biocatalysis, Condensation)
Starting Material 4,5-Dimethyl-2,3-dinitropyridine Pyridine aldehydes, amines, or biocatalysts
Catalyst Pd/C Enzymes or none
Solvent Methylene dichloride, toluene, benzene Varies (ethanol, water, organic solvents)
Temperature 50-60 °C Room temperature to 90 °C (microwave/ultrasound)
Reaction Time 1-2 hours Minutes to hours
Purity of Product High (>95%) Variable
Scalability High Limited
Safety and Environmental Impact Moderate (hydrogen gas use) Generally mild (biocatalysis), but less practical

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethylpyridine-2,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,5-Dimethylpyridine-2,3-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Dimethylpyridine-2,3-diamine involves its interaction with specific molecular targets and pathways. The amino groups on the pyridine ring allow it to form hydrogen bonds and interact with various enzymes and receptors. This interaction can modulate biological pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key properties and applications of 4,5-Dimethylpyridine-2,3-diamine alongside related diaminopyridine derivatives:

Compound Molecular Formula CAS No. Molecular Weight (g/mol) Key Features Applications
This compound C₇H₁₁N₃ 155790-13-9 137.18 Methyl groups enhance lipophilicity; reactive 2,3-diamine sites. Pharmaceutical intermediates, ligand synthesis, heterocyclic building blocks.
2,3-Diaminopyridine C₅H₇N₃ 452-58-4 109.13 Unsubstituted diamine; high reactivity for cyclocondensation. Synthesis of imidazo[4,5-b]pyridines (antimicrobial agents) .
3,4-Diaminopyridine C₅H₇N₃ 54-96-6 109.13 Bioactive scaffold; improved nerve transmission in myasthenia gravis. Neurological therapeutics, coordination chemistry .
2,6-Diaminopyridine C₅H₇N₃ 141-86-6 109.13 Symmetrical diamine; forms stable metal complexes. Polymer additives, corrosion inhibitors.
4-Methylpyridine-2,6-diamine C₆H₉N₃ 38439-33-7 123.16 Methyl substituent at 4-position; steric hindrance affects reactivity. Materials science, specialty chemical synthesis .

Key Comparative Insights:

Reactivity and Synthetic Utility: this compound’s methyl groups introduce steric and electronic effects that moderate its reactivity compared to unsubstituted analogs like 2,3-Diaminopyridine. For example, the methyl groups may slow down condensation reactions but improve regioselectivity in heterocycle formation . In contrast, 3,4-Diaminopyridine is more polar due to the absence of methyl groups, enhancing its solubility in aqueous systems for pharmaceutical applications .

However, its structural analogs, such as benzo[g]quinoxaline derivatives (synthesized from naphthalene-diamines), demonstrate potent anticancer activity via apoptosis induction .

2,6-Diaminopyridine’s symmetry allows for stable coordination with transition metals, a property less pronounced in asymmetrically substituted derivatives like the 4,5-dimethyl variant .

Q & A

Basic Research Questions

Q. What are the effective synthetic routes for 4,5-Dimethylpyridine-2,3-diamine, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : A robust approach involves tandem reactions starting from halogenated pyridine precursors. For example, 2-chloro-3-nitropyridine can undergo sequential amination and reduction steps. Reaction optimization includes:

  • Solvent Selection : Aqueous-isopropanol (H2O-IPA) mixtures enhance reactivity and reduce side reactions .
  • Catalyst Screening : Palladium or nickel catalysts improve amination efficiency.
  • Temperature Control : Maintaining 80–100°C during nitro-group reduction minimizes decomposition.
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) isolates the diamine with >85% purity .

Q. Which analytical techniques are most reliable for characterizing this compound, particularly in confirming its molecular structure?

  • Methodological Answer :

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm proton environments and carbon frameworks. Key signals include NH2 protons at δ 5.2–5.8 ppm and aromatic protons at δ 7.1–8.3 ppm.
  • Vibrational Spectroscopy : IR/Raman spectra identify NH2 stretching (3350–3450 cm<sup>−1</sup>) and pyridine ring vibrations (1550–1650 cm<sup>−1</sup>). Group frequency charts for nitrogen heterocycles aid assignments .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures. Phase annealing in SHELX-90 improves resolution for disordered lattices .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectral data and computational predictions for vibrational modes of this compound?

  • Methodological Answer :

  • Cross-Validation : Compare experimental IR/Raman data with density functional theory (DFT)-calculated vibrational modes (e.g., B3LYP/6-31G* basis set). Discrepancies in NH2 bending modes may arise from intermolecular hydrogen bonding, requiring explicit solvent modeling .
  • Frequency Scaling : Apply empirical scaling factors (0.96–0.98) to harmonize computational overestimates .

Q. What strategies are recommended for designing experiments to explore the role of this compound as a precursor in complex heterocyclic systems?

  • Methodological Answer :

  • Annulation Reactions : React with aldehydes in H2O-IPA to form imidazo[4,5-b]pyridines. Screen aldehydes (e.g., benzaldehyde, furfural) to diversify substituents .
  • Mechanistic Probes : Use isotopic labeling (e.g., <sup>15</sup>N-NH2) to track amine participation in cyclization.
  • Kinetic Studies : Monitor reaction progress via HPLC to identify rate-limiting steps (e.g., Schiff base formation vs. cyclization) .

Q. How should researchers approach the refinement of crystallographic data when encountering disorder in the crystal lattice of this compound derivatives?

  • Methodological Answer :

  • Disorder Modeling : In SHELXL, split atomic positions and apply geometric constraints (e.g., similarity of bond lengths/angles).
  • Thermal Parameter Restraints : Use SIMU and DELU commands to suppress unrealistic atomic displacement parameters (ADPs) .
  • Phase Annealing : Implement simulated annealing in SHELX-90 to resolve ambiguities in low-resolution datasets .

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